molecular formula C19H26O12S2 B14049025 (2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate

(2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate

Cat. No.: B14049025
M. Wt: 510.5 g/mol
InChI Key: ZEVFGCXHAWLZAT-RCCFBDPRSA-N
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Description

(2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate is a complex organic compound with a unique structure that includes benzyloxy and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate typically involves multiple steps. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of benzyloxy and methylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler derivatives.

    Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the methylsulfonyl groups can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of benzyloxy and methylsulfonyl groups on biological systems. It may also serve as a probe to investigate specific biochemical pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its ability to interact with specific molecular targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the methylsulfonyl groups can act as electron-withdrawing groups, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4R)-4-(Methoxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate
  • (2S,3S,4R)-4-(Ethoxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate
  • (2S,3S,4R)-4-(Phenoxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate

Uniqueness

What sets (2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate apart from similar compounds is the presence of the benzyloxy group. This group imparts unique reactivity and interaction properties, making the compound particularly useful in applications where specific molecular interactions are required.

Properties

Molecular Formula

C19H26O12S2

Molecular Weight

510.5 g/mol

IUPAC Name

[(2S,3S,4R)-2-acetyloxy-5,5-bis(methylsulfonyloxymethyl)-4-phenylmethoxyoxolan-3-yl] acetate

InChI

InChI=1S/C19H26O12S2/c1-13(20)29-16-17(26-10-15-8-6-5-7-9-15)19(11-27-32(3,22)23,12-28-33(4,24)25)31-18(16)30-14(2)21/h5-9,16-18H,10-12H2,1-4H3/t16-,17+,18+/m0/s1

InChI Key

ZEVFGCXHAWLZAT-RCCFBDPRSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C(O[C@H]1OC(=O)C)(COS(=O)(=O)C)COS(=O)(=O)C)OCC2=CC=CC=C2

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)(COS(=O)(=O)C)COS(=O)(=O)C)OCC2=CC=CC=C2

Origin of Product

United States

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